REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2)([O-])=O.[OH-].[Na+]>>[NH2:2][C:5]1[C:6](=[O:20])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH:9]=2 |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 25 mL round bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
at 15° C.
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was then extracted with diethyl ether (2×25 mL)
|
Type
|
WASH
|
Details
|
The organic layer washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a pasty residue which
|
Type
|
CUSTOM
|
Details
|
upon triturating
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |